molecular formula C4H8N2O3 B14150907 Carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester CAS No. 1314961-57-3

Carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester

Katalognummer: B14150907
CAS-Nummer: 1314961-57-3
Molekulargewicht: 132.12 g/mol
InChI-Schlüssel: NXDMULPFVLBPPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester is a chemical compound with the molecular formula C5H10N2O3 It is a derivative of carbamic acid, featuring an amino group and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester can be synthesized through several methods. One common approach involves the reaction of an amino acid derivative with a methyl ester. For example, the reaction of glycine methyl ester with phosgene can yield the desired compound. Another method involves the use of carbamoyl chlorides, which react with amino acid esters under mild conditions to form carbamates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides, which provides high yields and minimal byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and oxo derivatives. These products can be further utilized in different chemical and industrial applications.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. Pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to carbamic acid, N-(2-amino-2-oxoethyl)-, methyl ester include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

1314961-57-3

Molekularformel

C4H8N2O3

Molekulargewicht

132.12 g/mol

IUPAC-Name

methyl N-(2-amino-2-oxoethyl)carbamate

InChI

InChI=1S/C4H8N2O3/c1-9-4(8)6-2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8)

InChI-Schlüssel

NXDMULPFVLBPPG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.